tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate
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Overview
Description
tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is a compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom attached to the pentanoic acid chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Iodination: The protected amino acid is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH) .
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding hydrocarbon.
Hydrolysis: The free carboxylic acid and amine .
Scientific Research Applications
tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where the Boc group serves as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves several key steps:
Activation: The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions.
Hydrolysis: The ester and Boc groups can be hydrolyzed to release the free carboxylic acid and amine, which can then participate in further reactions
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(t-butyloxycarbonylamino)-5-chloropentanoic acid t-butyl ester
- (2R)-2-(t-butyloxycarbonylamino)-5-bromopentanoic acid t-butyl ester
- (2R)-2-(t-butyloxycarbonylamino)-5-fluoropentanoic acid t-butyl ester
Uniqueness
The presence of the iodine atom in tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate makes it unique compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the reactivity and selectivity of the compound in chemical reactions. Additionally, the Boc protecting group provides stability and ease of handling during synthesis .
Properties
Molecular Formula |
C14H26INO4 |
---|---|
Molecular Weight |
399.26 g/mol |
IUPAC Name |
tert-butyl (2R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26INO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1 |
InChI Key |
QPPOILFAPMMPJG-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCI)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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